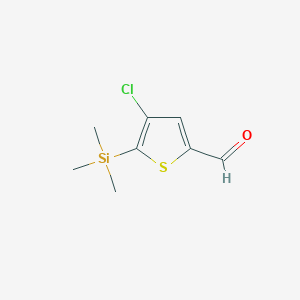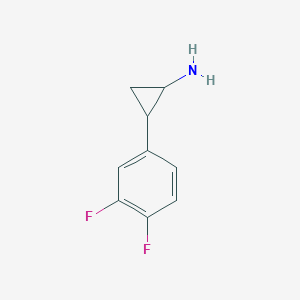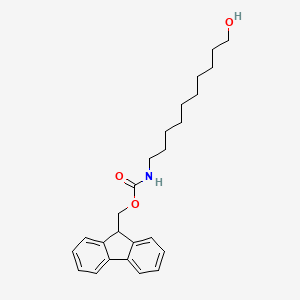
Fmoc-Adc(10)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Adc(10)-ol, also known as N-(9-Fluorenylmethyloxycarbonyl)-10-amino-decanoic acid, is a protected amino acid derivative. It is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound has a molecular formula of C25H31NO4 and a molecular weight of 409.53 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Adc(10)-ol typically involves the protection of the amino group of 10-amino-decanoic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
Fmoc-Adc(10)-ol undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 10-amino-decanoic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with this compound as one of the building blocks.
科学研究应用
Chemistry
Fmoc-Adc(10)-ol is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It serves as a building block for the synthesis of complex peptides and proteins .
Biology
In biological research, this compound is used to create peptide-based probes and inhibitors that can interact with specific proteins or enzymes. These probes are valuable tools for studying protein function and interactions .
Medicine
This compound derivatives are explored for their potential therapeutic applications, including the development of peptide-based drugs and vaccines. These compounds can be designed to target specific disease-related proteins .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents. Its stability and compatibility with automated synthesizers make it a preferred choice for large-scale peptide production .
作用机制
The mechanism of action of Fmoc-Adc(10)-ol primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to form the desired peptide chain .
相似化合物的比较
Similar Compounds
Fmoc-Gly-Gly-OH: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-D-Trp(Boc)-OH: A protected tryptophan derivative used in the synthesis of antibody-drug conjugates (ADCs).
Uniqueness
Fmoc-Adc(10)-ol is unique due to its long aliphatic chain, which imparts hydrophobic characteristics to the peptides synthesized with it. This can influence the folding and stability of the resulting peptides, making it suitable for specific applications where hydrophobic interactions are crucial .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHSADYFCFERJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3,4-dimethylbenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2955023.png)
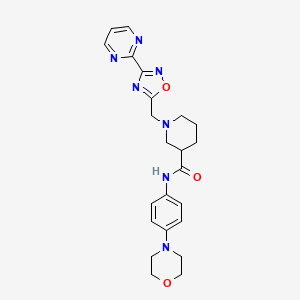

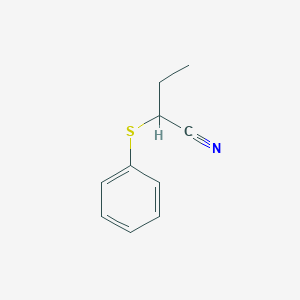
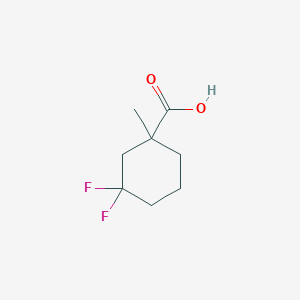
![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
![N-(2-{1-[(2,4,6-trimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2955036.png)
![5-[(2-CHLOROPHENYL)METHYL]-2-IMINO-3-PHENYL-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2955037.png)
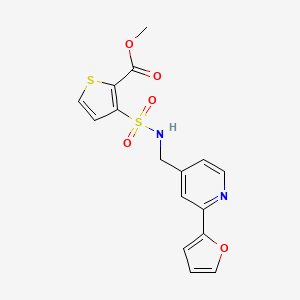
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
![2-{[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2955044.png)
